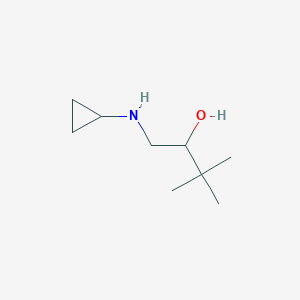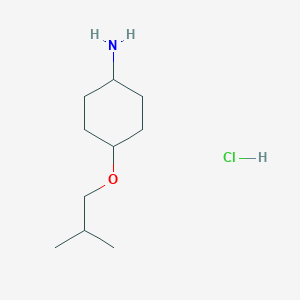
trans 4-Isobutoxycyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans 4-Isobutoxycyclohexanamine hydrochloride: is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is a derivative of cyclohexanamine, featuring an isobutoxy group at the 4-position in the trans configuration. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
trans 4-Isobutoxycyclohexanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Isobutoxycyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyl alcohol in the presence of an acid catalyst to form trans 4-Isobutoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield trans 4-Isobutoxycyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate trans 4-Isobutoxycyclohexanone, followed by reductive amination and subsequent conversion to the hydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: trans 4-Isobutoxycyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under appropriate conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the isobutoxy group.
Mecanismo De Acción
The mechanism of action of trans 4-Isobutoxycyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- trans 4-Hydroxycyclohexanamine hydrochloride
- trans 4-Methoxycyclohexanamine hydrochloride
- trans 4-Ethoxycyclohexanamine hydrochloride
Comparison: trans 4-Isobutoxycyclohexanamine hydrochloride is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
Propiedades
IUPAC Name |
4-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h8-10H,3-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCJSQBPWJYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)
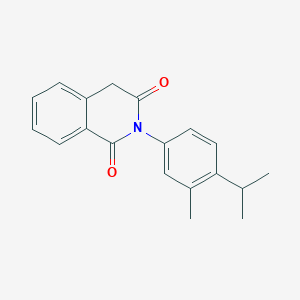
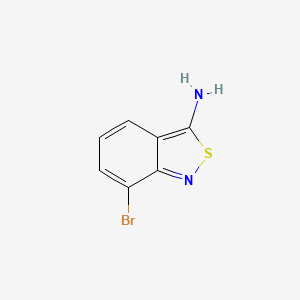
![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)
![2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2419093.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
![2,6-dimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2419103.png)

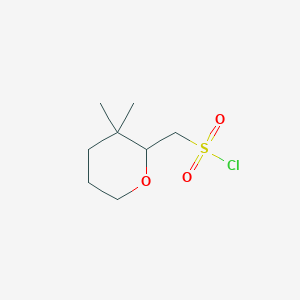
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)

